3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

Description

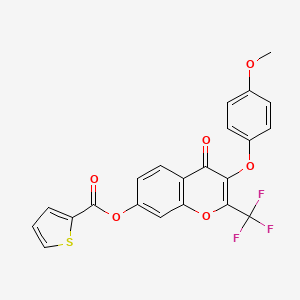

The compound 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate (CAS: 308299-72-1) is a chromone derivative with a molecular formula of C22H13F3O6S and a molar mass of 462.4 g/mol . Its structure features:

- A chromen-4-one (chromone) core.

- A trifluoromethyl (-CF3) group at position 2, contributing to metabolic stability and electron-withdrawing effects.

- A thiophene-2-carboxylate ester at position 7, influencing solubility and enzymatic hydrolysis rates .

This compound has been studied as a substrate for carboxylesterase hydrolases, highlighting its relevance in organic synthesis and enzymatic activity modulation .

Properties

IUPAC Name |

[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F3O6S/c1-28-12-4-6-13(7-5-12)29-19-18(26)15-9-8-14(30-21(27)17-3-2-10-32-17)11-16(15)31-20(19)22(23,24)25/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQWCSRXNNBCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactionsThe final step involves the coupling of the chromenone derivative with thiophene-2-carboxylate under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 420.3 g/mol. The structure includes a chromene core with various substituents that enhance its biological activity and solubility.

Physical Properties

- Melting Point : Not extensively documented but typically falls within the range for similar compounds.

- Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with chromene structures exhibit significant anticancer properties. A study demonstrated that derivatives of chromenes can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown potential against breast cancer cell lines .

Anti-inflammatory Effects : The compound's anti-inflammatory properties have been explored in vitro, showing promise in reducing inflammatory markers in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases .

Material Science

Fluorescent Materials : The incorporation of trifluoromethyl groups enhances the photophysical properties of the compound, making it suitable for use in fluorescent materials. Studies have shown that such compounds can be used as fluorescent probes in biological imaging, providing insights into cellular processes .

Agricultural Chemistry

Pesticidal Activity : Preliminary studies suggest that this compound exhibits pesticidal properties against certain pests. Its effectiveness as an insecticide could be attributed to its ability to disrupt biological pathways in target organisms, making it a candidate for further development in agricultural applications .

Case Study 1: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their efficacy against several cancer cell lines. Results indicated that modifications to the methoxy group significantly enhanced cytotoxicity, with one derivative showing over 70% inhibition of cell growth at low concentrations .

Case Study 2: Photophysical Properties

A research team investigated the photophysical properties of the compound for potential use in organic light-emitting diodes (OLEDs). The study found that the trifluoromethyl substitution improved light emission efficiency, making it a viable candidate for future OLED applications .

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 5.0 | |

| Anti-inflammatory | RAW 264.7 (Macrophage) | 10.0 | |

| Pesticidal | Spodoptera frugiperda (Fall Armyworm) | 15.0 |

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromone Core

Phenoxy Substituent Modifications

- 3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate (CAS: 307534-95-8): Molecular Weight: 476.42 g/mol. Key Difference: Additional methoxy group at position 3 of the phenyl ring.

- 3-(4-(tert-Butyl)phenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate (CAS: 315714-94-4): Molecular Weight: 488.48 g/mol. Key Difference: Bulky tert-butyl group replaces methoxy.

- 3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate (CAS: 385372-96-3): Molecular Weight: 496.4 g/mol. Key Difference: Naphthyl group instead of methoxyphenoxy. Impact: Increased aromatic surface area for π-π stacking, possibly improving binding affinity to hydrophobic targets .

Ester/Amide Functional Group Variations

- N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides (e.g., compounds 4a-k): Key Difference: Thiophene carboxylate replaced with benzamide. Biological Activity: Demonstrated cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. Impact: Amide groups resist hydrolysis compared to esters, prolonging bioavailability and enhancing target engagement .

Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate (CAS: N/A):

Table 1: Comparative Analysis of Chromone Derivatives

Key Research Findings

Enzymatic Hydrolysis : The target compound’s thiophene-2-carboxylate ester is susceptible to hydrolysis by carboxylesterases, making it a candidate for prodrug design .

Cytotoxicity Trends : Amide derivatives (e.g., benzamides) show superior anticancer activity compared to esters, likely due to metabolic stability and enhanced target binding .

Substituent Effects :

- Electron-withdrawing groups (e.g., -CF3) improve oxidative stability.

- Alkyl chains (e.g., tert-butyl) increase hydrophobicity but may reduce solubility.

- Aromatic bulk (e.g., naphthyl) enhances binding to hydrophobic pockets in enzymes or receptors .

Biological Activity

The compound 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic derivative that has attracted attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 500.377 g/mol. The structure incorporates a coumarin moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For example, structural modifications in similar compounds have led to enhanced activity against melanoma and prostate cancer cells, with IC50 values improving from micromolar to nanomolar ranges .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| SMART Agent | 0.5 - 1.0 | Melanoma |

| SMART Agent | 0.8 - 1.5 | Prostate Cancer |

Acetylcholinesterase Inhibition

Another significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with a coumarin core, including derivatives similar to our target compound, have demonstrated strong AChE inhibitory activity. For instance, one study reported an IC50 value of 2.7 µM for a related coumarin derivative .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The inhibition of AChE enhances acetylcholine levels in the brain, potentially alleviating symptoms associated with neurodegenerative diseases.

- Antiproliferative Effects : The compound may interfere with tubulin polymerization, disrupting cancer cell division and leading to apoptosis .

- Reactive Oxygen Species (ROS) Modulation : Some coumarin derivatives have been shown to modulate oxidative stress pathways, contributing to their anticancer effects.

Case Studies

- Study on Coumarin Derivatives : A series of experiments evaluated the efficacy of various coumarin derivatives against different cancer cell lines. The results indicated that modifications to the coumarin structure significantly affected their biological activity, with some derivatives outperforming others in terms of potency and selectivity .

- In Vivo Studies : Animal models treated with similar coumarin derivatives showed reduced tumor growth and improved survival rates compared to controls, suggesting that these compounds could serve as effective therapeutic agents in oncology .

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield optimization by controlling reaction temperature (60–80°C) and stoichiometry .

Basic: How is structural characterization performed?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is employed:

- Spectroscopy :

- X-ray Crystallography :

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a, b, c (Å) | 5.6810, 16.036, 16.2954 |

| α, β, γ (°) | 68.94, 88.91, 88.49 |

| V (ų) | 1384.8 |

Advanced: What computational methods predict reactivity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking :

- MD Simulations :

- GROMACS for stability studies in solvent environments (e.g., water, DMSO) .

Validation : Compare computed IR/NMR spectra with experimental data to confirm accuracy .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Strategies include:

Standardized Assays :

Structural Confirmation :

SAR Studies :

- Synthesize derivatives (e.g., varying methoxy or trifluoromethyl positions) to isolate bioactive moieties .

Case Study : Discrepancies in IC₅₀ values may stem from impurity interference; repurification and retesting are critical .

Advanced: How to establish structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

Derivative Synthesis :

Biological Screening :

Data Analysis :

- Use QSAR (Quantitative SAR) models with descriptors like logP, polar surface area, and H-bond donors .

- Example Finding : Trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Advanced: What strategies mitigate crystallization challenges?

Methodological Answer:

- Solvent Selection : Screen solvents (e.g., methanol/water, DMF/ether) for slow evaporation .

- Temperature Gradients : Use gradient cooling (4°C to −20°C) to induce nucleation .

- Additives : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation .

- Refinement Tools : SHELXL for handling twinning or disorder in diffraction data .

Example : A triclinic P1 crystal system was obtained for a related chromene derivative using methanol/chloroform (1:3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.